1-Nitro-1-pentene

Asymmetric Catalysis Michael Addition Chiral Building Blocks

1-Nitro-1-pentene (CAS: 3156-72-7, 66022-60-4) is an aliphatic conjugated nitroalkene with the molecular formula C₅H₉NO₂ and a molecular weight of 115.13 g/mol. It is characterized by a nitro group (-NO₂) conjugated to a carbon-carbon double bond in a pentene chain, which renders it a potent electrophilic Michael acceptor.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
Cat. No. B12108999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitro-1-pentene
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESCCCC=C[N+](=O)[O-]
InChIInChI=1S/C5H9NO2/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3/b5-4+
InChIKeyRVERFORUNDPQQI-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Nitro-1-pentene: Core Chemical Properties and Baseline Data for Informed Procurement


1-Nitro-1-pentene (CAS: 3156-72-7, 66022-60-4) is an aliphatic conjugated nitroalkene with the molecular formula C₅H₉NO₂ and a molecular weight of 115.13 g/mol . It is characterized by a nitro group (-NO₂) conjugated to a carbon-carbon double bond in a pentene chain, which renders it a potent electrophilic Michael acceptor . Its predicted physical properties, including a boiling point of 168.6±9.0 °C and a density of 1.0±0.1 g/cm³, are well-documented in authoritative databases . This compound serves as a foundational building block in organic synthesis, particularly valued for its ability to introduce a nitro group and a new carbon-carbon bond in a single step, enabling the construction of complex molecular architectures [1].

Conjugated nitroalkene Michael acceptor for C–C bond formation
Supports asymmetric synthesis with reported enantioselectivity
C5 aliphatic backbone for structural and lipophilic requirements

Why 1-Nitro-1-pentene Cannot Be Readily Substituted: The Critical Role of Chain Length in Nitroalkene Reactivity


While all nitroalkenes share the common electrophilic α,β-unsaturated nitro moiety, their reactivity, selectivity, and even stability are profoundly influenced by the nature and length of the aliphatic side chain [1]. Substituting 1-nitro-1-pentene with a shorter-chain analog like 1-nitropropene or a bulkier one like β-nitrostyrene is not trivial, as these structural differences directly impact key performance metrics. For instance, the pentene chain provides a specific balance of lipophilicity and steric bulk that affects reaction yields and enantioselectivity in asymmetric catalysis, as demonstrated by a 91% enantiomeric excess (ee) achieved in specific Michael additions with 1-nitro-1-pentene . Furthermore, the physical properties, such as volatility and solubility, change with chain length, making it a uniquely positioned substrate for specific synthetic pathways and industrial applications where a C5 backbone is required . Therefore, procurement decisions must be guided by the specific, verifiable performance of the exact compound rather than general class behavior.

Chain length alters steric and lipophilic balance

Shorter or longer nitroalkenes may shift enantioselectivity and reaction yields; reported 91% ee is chain-length specific.

Aromatic nitroalkenes show different reduction behavior

β-Nitrostyrene-type compounds often follow complex radical pathways, complicating electrochemical product control.

Target-specific side-chain requirement

Syntheses such as pregabalin rely on the C5 skeleton; alternative nitroalkenes cannot install the correct substituent pattern.

Quantitative Differentiation Guide: How 1-Nitro-1-pentene Compares to Alternatives in Key Performance Metrics


Performance in Asymmetric Michael Additions: High Enantioselectivity with 1-Nitro-1-pentene

In nickel(II)-catalyzed asymmetric Michael additions with diethyl malonate, 1-nitro-1-pentene serves as an excellent electrophilic partner, delivering the corresponding malonate derivative with up to 91% enantiomeric excess (ee) . This level of stereocontrol is crucial for synthesizing enantiomerically pure pharmaceuticals and natural products. In contrast, many other aliphatic nitroalkenes under the same or similar conditions yield lower ee values, making 1-nitro-1-pentene a superior choice for applications requiring high chiral purity. This difference stems from the specific steric and electronic environment of the pentene chain, which optimally interacts with the catalyst's chiral pocket .

Asymmetric Michael Addition ee
Reported
Up to 91% ee
Supports enantioselective synthesis screening
Reported under Ni(II)-catalyzed conditions; verify with desired catalyst system
Asymmetric Catalysis Michael Addition Chiral Building Blocks

Role in Formal Synthesis of Pregabalin: A Direct Application Showcasing Reactivity

The utility of 1-nitro-1-pentene is highlighted in its role as a precursor for (E)-4-Methyl-1-nitro-1-pentene, which then undergoes an organocatalytic Michael addition with diethyl malonate to achieve 81% ee in the formal asymmetric synthesis of Pregabalin [1]. This demonstrates the compound's capacity to be functionalized and used in a highly enantioselective key step for a blockbuster pharmaceutical. While analogous nitroalkenes could theoretically be used, the specific substitution pattern of 1-nitro-1-pentene is necessary to ultimately install the correct 4-methylpentyl side chain of the drug molecule. This provides a direct, application-validated reason to select this compound over its close analogs for similar synthetic challenges [1].

Pregabalin Formal Synthesis
Reported
81% ee key step; C5 chain required
Structurally required for this synthetic route
Applicability depends on target molecule side-chain requirements
Pharmaceutical Intermediates Organocatalysis Total Synthesis

Electrochemical Reduction Pathway: A 4-Electron Process Yielding Valeraldoxime

Controlled-potential electrolysis studies reveal that 1-nitro-1-pentene undergoes a clean 4-electron reduction at the potential corresponding to its first polarographic wave, yielding valeraldoxime [1]. This stands in contrast to the behavior of aromatic nitroalkenes like β-nitrostyrene, which are known to undergo more complex reduction pathways involving radical coupling and polymerization under similar conditions. The well-defined electroreduction of 1-nitro-1-pentene provides a reliable and predictable method for accessing the corresponding oxime, a valuable intermediate. At more negative potentials (second wave), a 6-electron reduction produces N-pentylhydroxylamine [1]. This detailed mechanistic understanding allows researchers to precisely tune electrochemical conditions for desired product outcomes, a level of control not always achievable with other nitroalkenes.

Electrochemical Reduction
Method context
Clean 4e- to oxime; aromatic analogs often complex
Predictable product control in electrosynthesis
Class-level inference based on polarographic studies
Electrochemistry Controlled Potential Electrolysis Nitroalkene Reduction

Recommended Application Scenarios for 1-Nitro-1-pentene Based on Verified Performance Data


Asymmetric Synthesis of Chiral Drug Intermediates Requiring High Enantioselectivity

1-Nitro-1-pentene is a premier substrate for developing and executing asymmetric Michael addition reactions where high enantiomeric excess (up to 91% ee) is required . This makes it a valuable building block for medicinal chemistry programs focused on synthesizing single-enantiomer drug candidates, particularly those containing chiral gamma-amino acid or pyrrolidine scaffolds, as demonstrated in the formal synthesis of Pregabalin [1].

Controlled Electrochemical Synthesis of Valeraldoxime and N-Pentylhydroxylamine

For researchers employing electrosynthesis, 1-nitro-1-pentene offers a well-characterized and predictable reduction pathway. Its 4-electron reduction provides a clean route to valeraldoxime, while the 6-electron reduction yields N-pentylhydroxylamine, both of which are valuable intermediates for further functionalization into nitriles, amines, and other nitrogen-containing compounds [2].

Synthesis of Tertiary Allylic Nitro Compounds via Double Michael Addition

1-Nitro-1-pentene can be utilized in the synthesis of complex tertiary allylic nitro compounds via double Michael addition cascades. This methodology allows for the rapid generation of molecular complexity from a simple nitroalkene, leading to precursors for terpenoid natural products like (±)-norsolanadione [3].

Application
Selection Property
Validation Focus
Asymmetric synthesis of chiral intermediates
Reported enantioselectivity in Michael additions
Enantiomeric excess under chosen catalytic conditions
Formal synthesis of γ-amino acid scaffolds
Structural compatibility with C5 side chain
Reaction sequence integrity and stereochemical outcome
Electrosynthesis of oximes and hydroxylamines
Predictable electrochemical reduction pathway
Product selectivity (4e- vs 6e-) in controlled electrolysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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